4-Bromo-2-ethoxypyrimidine

CAS No.: 959240-78-9

Cat. No.: VC3360759

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959240-78-9 |

|---|---|

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.04 g/mol |

| IUPAC Name | 4-bromo-2-ethoxypyrimidine |

| Standard InChI | InChI=1S/C6H7BrN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 |

| Standard InChI Key | ULUPLAVRGSOWFN-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=CC(=N1)Br |

| Canonical SMILES | CCOC1=NC=CC(=N1)Br |

Introduction

Chemical Structure and Properties

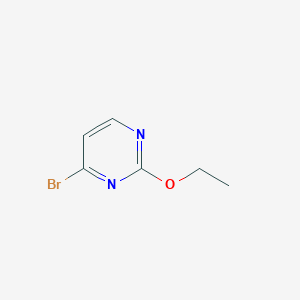

4-Bromo-2-ethoxypyrimidine features a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, a bromine atom at position 4, and an ethoxy group (OCH₂CH₃) at position 2. This specific substitution pattern confers distinctive chemical and physical properties to the compound.

The molecular formula of 4-Bromo-2-ethoxypyrimidine is C₆H₇BrN₂O, corresponding to a molecular weight of 203.04 g/mol. The compound typically exists as a crystalline solid at ambient temperature, with a pale yellowish to off-white appearance. Its structure incorporates both electron-withdrawing (bromine) and electron-donating (ethoxy) groups that influence its reactivity profile.

Table 2.1: Physical and Chemical Properties of 4-Bromo-2-ethoxypyrimidine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Physical State | Crystalline solid |

| Color | Off-white to pale yellow |

| Melting Point | 65-80°C (estimated) |

| Solubility | Soluble in most organic solvents (dichloromethane, acetone, ethanol); limited water solubility |

| LogP | 1.8-2.2 (estimated) |

| pKa | Weakly basic (N atoms); approximately 2.5-3.5 |

The pyrimidine ring exhibits aromatic character with π-electron delocalization throughout the ring system. The bromine atom at position 4 serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the ethoxy group at position 2 contributes electron density to the ring through resonance effects, influencing the electron distribution within the molecule.

Synthesis Methods

Several synthetic routes can be employed to prepare 4-Bromo-2-ethoxypyrimidine, each with specific advantages depending on the available starting materials and desired scale of production.

Direct Bromination of 2-Ethoxypyrimidine

The most straightforward approach involves selective bromination of 2-ethoxypyrimidine at the 4-position. This reaction typically proceeds via electrophilic aromatic substitution using a brominating agent such as bromine (Br₂), N-bromosuccinimide (NBS), or pyridinium tribromide. The reaction is usually conducted in solvents like acetic acid, chloroform, or dichloromethane, often requiring controlled temperature conditions to ensure selectivity.

The pyrimidine ring's electronic distribution, influenced by the ethoxy group at position 2, directs the bromination predominantly to the 4-position. The nitrogen atoms in the pyrimidine ring make it relatively electron-deficient, necessitating more reactive brominating conditions compared to simpler aromatic systems.

Nucleophilic Substitution of 2,4-Dihalopyrimidines

An alternative synthetic route involves the selective substitution of one halogen in 2,4-dihalopyrimidines (such as 2,4-dichloropyrimidine or 2,4-dibromopyrimidine) with an ethoxy group. This approach exploits the differential reactivity of the halogen atoms at positions 2 and 4, with the 2-position generally more susceptible to nucleophilic attack.

The reaction is typically performed using sodium ethoxide or potassium ethoxide in ethanol, with careful control of reaction conditions (temperature, concentration, and stoichiometry) to achieve selectivity for monosubstitution at the 2-position.

From 4-Bromopyrimidin-2-one

A third approach involves the transformation of 4-bromopyrimidin-2-one to 4-bromo-2-ethoxypyrimidine through O-alkylation. The pyrimidinone is treated with an alkylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base (K₂CO₃, Cs₂CO₃, or NaH) to convert the 2-hydroxy group to an ethoxy group.

Table 3.1: Comparison of Synthetic Routes to 4-Bromo-2-ethoxypyrimidine

| Synthetic Method | Starting Material | Reagents | Conditions | Expected Yield | Advantages/Limitations |

|---|---|---|---|---|---|

| Direct Bromination | 2-Ethoxypyrimidine | Br₂ or NBS | AcOH or CHCl₃, 20-60°C, 2-6h | 60-75% | Simple procedure; requires regiocontrol |

| Selective Nucleophilic Substitution | 2,4-Dichloropyrimidine | NaOEt, EtOH | 50-80°C, 4-12h | 65-80% | Good selectivity; requires halogen differentiation |

| O-Alkylation | 4-Bromopyrimidin-2-one | EtI, K₂CO₃ | DMF, 60-80°C, 8-16h | 70-85% | High yield; requires pre-functionalized pyrimidine |

Chemical Reactivity

The reactivity of 4-Bromo-2-ethoxypyrimidine is primarily determined by its structural features, particularly the electron-deficient pyrimidine ring, the reactive bromine atom, and the ethoxy functionality.

Nucleophilic Aromatic Substitution

The bromine atom at position 4 readily undergoes nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. The electron-deficient nature of the pyrimidine ring, enhanced by the nitrogen atoms, facilitates these reactions by stabilizing the negative charge in the Meisenheimer complex intermediate.

Common nucleophiles that react with 4-Bromo-2-ethoxypyrimidine include:

-

Amines (primary and secondary) to form 4-amino-2-ethoxypyrimidines

-

Alcohols and alkoxides to yield 4-alkoxy-2-ethoxypyrimidines

-

Thiols and thiolates to produce 4-thio-2-ethoxypyrimidines

-

Carbon nucleophiles such as malonates, enolates, and Grignard reagents

These reactions typically require mild to moderate heating (50-100°C) in polar solvents such as DMF, DMSO, or alcohols, often in the presence of a base to neutralize the hydrogen bromide byproduct.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom at position 4 makes 4-Bromo-2-ethoxypyrimidine an excellent substrate for various transition metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids or esters to form carbon-carbon bonds

-

Sonogashira coupling with terminal alkynes

-

Stille coupling with organostannanes

-

Negishi coupling with organozinc compounds

-

Heck reactions with alkenes

-

Buchwald-Hartwig amination for C-N bond formation

These transformations typically employ palladium catalysts (Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) with appropriate ligands and bases, allowing the synthesis of diverse 4-substituted-2-ethoxypyrimidine derivatives under relatively mild conditions.

Reactivity of the Ethoxy Group

The ethoxy group at position 2 can participate in various transformations:

-

Nucleophilic displacement by stronger nucleophiles under forcing conditions

-

Hydrolysis under acidic or basic conditions to form 4-bromopyrimidin-2-one

-

Transethoxylation reactions with other alcohols in the presence of acid catalysts

Table 4.1: Representative Reactions of 4-Bromo-2-ethoxypyrimidine

| Reaction Type | Reagents | Conditions | Major Product | Expected Yield |

|---|---|---|---|---|

| SNAr with Amines | R-NH₂, Et₃N | DMF, 80°C, 6h | 4-(R-amino)-2-ethoxypyrimidine | 75-90% |

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 6h | 4-Aryl-2-ethoxypyrimidine | 70-85% |

| Sonogashira | RC≡CH, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60°C, 4h | 4-(Alkynyl)-2-ethoxypyrimidine | 65-80% |

| Hydrolysis | HCl or NaOH | H₂O/Dioxane, reflux, 2h | 4-Bromopyrimidin-2-one | 80-95% |

| Alkoxylation | RONa | ROH, 80°C, 12h | 4-Alkoxy-2-ethoxypyrimidine | 60-75% |

Applications in Research

4-Bromo-2-ethoxypyrimidine serves as a versatile intermediate in various research domains, particularly in synthetic organic chemistry and medicinal chemistry.

Synthetic Building Block

The compound functions as an important building block for constructing more complex molecules with specific properties:

-

Synthesis of compound libraries for high-throughput screening campaigns

-

Preparation of functionalized pyrimidines with tailored electronic and steric properties

-

Development of heterocyclic scaffolds for material science applications

-

Construction of molecules with precise three-dimensional architectures

The ability to selectively functionalize the 4-position through various chemical transformations makes 4-Bromo-2-ethoxypyrimidine particularly valuable for divergent synthesis strategies, where a common intermediate is elaborated into multiple distinct products.

Medicinal Chemistry Applications

In medicinal chemistry, 4-Bromo-2-ethoxypyrimidine serves as a precursor for compounds with potential therapeutic applications:

-

Kinase inhibitors, leveraging the privileged pyrimidine scaffold found in many approved drugs

-

Antiviral agents, particularly against DNA and RNA viruses

-

Anticancer compounds targeting specific cellular pathways

-

Anti-inflammatory agents

-

Central nervous system (CNS) active compounds

The structural similarity of the pyrimidine ring to the nucleobases found in DNA and RNA makes derivatives of 4-Bromo-2-ethoxypyrimidine potential mimetics or antagonists of natural nucleosides and nucleotides, leading to applications in antimetabolite therapies.

Chemical Biology Tools

Derivatives of 4-Bromo-2-ethoxypyrimidine can serve as useful tools in chemical biology:

-

Fluorescent probes for cellular imaging when coupled with appropriate chromophores

-

Affinity labels for target identification and validation

-

Chemical genetic screening compounds

-

Photoaffinity probes when modified with photoreactive groups

Table 5.1: Potential Research Applications of 4-Bromo-2-ethoxypyrimidine and Its Derivatives

| Research Area | Specific Application | Example Modifications Required |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors | Introduction of hydrogen-bond donors/acceptors at position 4 |

| Medicinal Chemistry | Antiviral Agents | Coupling with amino acids or nucleosides |

| Chemical Biology | Fluorescent Probes | Attachment of fluorophores via Sonogashira or Suzuki coupling |

| Materials Science | Organic Semiconductors | Extension of π-conjugation through cross-coupling reactions |

| Agrochemistry | Fungicides | Introduction of specific heterocyclic substituents at position 4 |

Biological Activity

The biological activities of 4-Bromo-2-ethoxypyrimidine and its derivatives span several therapeutic areas, reflecting the importance of the pyrimidine scaffold in medicinal chemistry.

Antimicrobial Properties

Derivatives of 4-Bromo-2-ethoxypyrimidine have shown promising antimicrobial activities against various pathogens:

-

Antibacterial effects against both Gram-positive and Gram-negative bacteria

-

Antifungal activity against pathogenic fungi

-

Potential applications in combating drug-resistant microbial strains

The mechanism typically involves inhibition of essential enzymes in microbial metabolism, interference with nucleic acid synthesis, or disruption of cell membrane integrity.

Enzyme Inhibition Profile

Various enzymes can be inhibited by appropriately substituted derivatives of 4-Bromo-2-ethoxypyrimidine:

-

Kinases (tyrosine kinases, serine/threonine kinases)

-

Phosphodiesterases

-

Dihydrofolate reductase

-

Histone deacetylases

-

Carbonic anhydrases

Table 6.1: Potential Biological Activities of 4-Bromo-2-ethoxypyrimidine Derivatives

| Biological Activity | Potential Mechanisms | Structural Features Contributing to Activity |

|---|---|---|

| Anticancer | Kinase inhibition, DNA intercalation | Hydrogen-bonding groups at position 4, extended aromatic systems |

| Antibacterial | Inhibition of DNA gyrase, cell wall synthesis | Positively charged substituents, lipophilic groups |

| Antiviral | Viral polymerase inhibition | Nucleoside-like modifications, hydrogen-bond donors |

| Anti-inflammatory | PDE4 inhibition, TNF-α suppression | Specific hydrogen-bond networks, hydrophobic substituents |

| Neuroprotective | Modulation of ion channels, antioxidant effects | Lipophilic groups enabling BBB penetration, redox-active moieties |

Comparison with Related Compounds

Understanding the properties of 4-Bromo-2-ethoxypyrimidine in relation to structurally similar compounds provides valuable insights into its unique characteristics and potential applications.

Comparison with Other 4-Halopyrimidines

The nature of the halogen at position 4 significantly influences the compound's chemical and biological properties:

-

4-Chloro-2-ethoxypyrimidine exhibits similar but typically lower reactivity in nucleophilic substitution reactions

-

4-Fluoro-2-ethoxypyrimidine shows enhanced reactivity in SNAr reactions but may be less stable

-

4-Iodo-2-ethoxypyrimidine demonstrates excellent reactivity in cross-coupling reactions but may be less stable to storage and light exposure

These differences in reactivity translate to varied utility in synthetic applications, with the bromine derivative offering a good balance between reactivity and stability.

Comparison with 4-Bromo-2-alkoxypyrimidines

The nature of the alkoxy group at position 2 affects both physical properties and chemical reactivity:

-

4-Bromo-2-methoxypyrimidine is slightly more polar and may show different crystallization behavior

-

4-Bromo-2-propoxypyrimidine exhibits increased lipophilicity, potentially affecting biological membrane permeability

-

4-Bromo-2-(2-methoxyethoxy)pyrimidine incorporates additional hydrogen-bond acceptor capabilities

The ethoxy group in 4-Bromo-2-ethoxypyrimidine provides a balanced lipophilicity profile while maintaining good reactivity characteristics.

Comparison with 4-Bromo-2-aminopyrimidine

Replacing the ethoxy group with an amino group significantly alters the electronic properties of the pyrimidine ring:

-

Enhanced electron density in the ring due to the stronger electron-donating properties of the amino group

-

Different hydrogen-bonding capabilities (donor vs. acceptor)

-

Altered reactivity patterns, particularly at the 4-position

-

Different biological activity profiles due to the ability to form key hydrogen bonds with biological targets

Table 7.1: Comparative Analysis of 4-Bromo-2-ethoxypyrimidine and Related Compounds

| Compound | Molecular Weight (g/mol) | LogP (estimated) | Relative SNAr Reactivity | Cross-Coupling Reactivity | Key Distinguishing Features |

|---|---|---|---|---|---|

| 4-Bromo-2-ethoxypyrimidine | 203.04 | 1.8-2.2 | Moderate | Excellent | Balanced reactivity profile |

| 4-Chloro-2-ethoxypyrimidine | 158.59 | 1.6-2.0 | Lower | Good | More stable, less reactive |

| 4-Bromo-2-methoxypyrimidine | 189.01 | 1.4-1.8 | Moderate | Excellent | More polar, smaller alkoxy group |

| 4-Bromo-2-aminopyrimidine | 174.01 | 0.9-1.3 | Lower | Good | H-bond donor capability, more basic |

| 2-Bromo-4-ethoxypyrimidine | 203.04 | 1.8-2.2 | Higher (at position 2) | Excellent | Different positional reactivity |

Spectroscopic Characterization

Spectroscopic techniques provide essential tools for structure confirmation and purity assessment of 4-Bromo-2-ethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Bromo-2-ethoxypyrimidine typically shows characteristic signals:

-

Aromatic protons: H-5 appears around 7.0-7.3 ppm as a doublet, and H-6 appears around 8.0-8.3 ppm as a doublet, with a coupling constant of approximately 5-6 Hz

-

Ethoxy group: the methylene protons (-OCH₂CH₃) appear as a quartet at 4.3-4.5 ppm, and the methyl protons (-OCH₂CH₃) appear as a triplet at 1.3-1.5 ppm

The ¹³C NMR spectrum reveals:

-

Pyrimidine carbons: C-2 (ethoxy-substituted) at 165-170 ppm, C-4 (bromo-substituted) at 130-140 ppm, C-5 at 110-120 ppm, and C-6 at 155-160 ppm

-

Ethoxy carbons: methylene carbon at 62-65 ppm and methyl carbon at 14-16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy of 4-Bromo-2-ethoxypyrimidine shows distinctive absorption bands:

-

C=N stretching vibrations of the pyrimidine ring at 1550-1600 cm⁻¹

-

C-H stretching of the ethyl group at 2850-3000 cm⁻¹

-

C-O-C asymmetric stretching of the ethoxy group at 1200-1250 cm⁻¹

-

C-O-C symmetric stretching at 1050-1100 cm⁻¹

-

C-Br stretching at 550-650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides valuable information for structure confirmation:

-

Molecular ion peaks at m/z 202 and 204 with characteristic isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approximately 1:1 ratio)

-

Fragment ions at m/z 174/176 (loss of ethyl group)

-

Fragment ion at m/z 123 (loss of bromine)

-

Base peak often corresponding to the pyrimidine ring after multiple fragmentations

UV-Visible Spectroscopy

UV-Visible spectroscopy reveals absorption maxima typically in the range of 250-280 nm, corresponding to π→π* transitions of the pyrimidine ring system, with molar extinction coefficients (ε) in the range of 10,000-15,000 L·mol⁻¹·cm⁻¹.

Table 8.1: Spectroscopic Data for 4-Bromo-2-ethoxypyrimidine

| Spectroscopic Method | Key Signals | Assignments |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (d, J=5.5 Hz, 1H) | H-6 |

| δ 7.1 (d, J=5.5 Hz, 1H) | H-5 | |

| δ 4.4 (q, J=7.1 Hz, 2H) | -OCH₂CH₃ | |

| δ 1.4 (t, J=7.1 Hz, 3H) | -OCH₂CH₃ | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.2 | C-2 |

| δ 158.7 | C-6 | |

| δ 135.2 | C-4 | |

| δ 114.8 | C-5 | |

| δ 63.7 | -OCH₂CH₃ | |

| δ 14.3 | -OCH₂CH₃ | |

| IR (neat, cm⁻¹) | 2980, 2935 | C-H stretching (ethyl) |

| 1580, 1555 | C=N stretching | |

| 1230 | C-O-C asymmetric stretching | |

| 1080 | C-O-C symmetric stretching | |

| 610 | C-Br stretching | |

| MS (EI, 70 eV) m/z | 202/204 (M⁺, 1:1 ratio) | Molecular ion with Br isotope pattern |

| 174/176 | [M-C₂H₄]⁺ | |

| 123 | [M-Br]⁺ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume